![molecular formula C5H7ClN2O B048198 3,4-Dimethyl-4-chloro-2-pyrazolin-5-one CAS No. 68654-32-0](/img/structure/B48198.png)
3,4-Dimethyl-4-chloro-2-pyrazolin-5-one
Overview
Description
3,4-Dimethyl-4-chloro-2-pyrazolin-5-one is a chemical compound with the molecular formula C5H7ClN2O . It is a pale yellow solid .
Synthesis Analysis
The synthesis of pyrazoline derivatives, which include 3,4-Dimethyl-4-chloro-2-pyrazolin-5-one, is typically accomplished via the condensation of the appropriate substituted aldehydes and acetophenones, suitable chalcones, and hydrazine hydrate in absolute ethanol in the presence of drops of glacial acetic acid .Molecular Structure Analysis
The molecular structure of 3,4-Dimethyl-4-chloro-2-pyrazolin-5-one can be elucidated using various spectroscopic techniques. For instance, IR spectroscopy can reveal the presence of functional groups, while 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis
Pyrazoline derivatives, including 3,4-Dimethyl-4-chloro-2-pyrazolin-5-one, have been found to exhibit a wide range of chemical reactivity. For example, they can form adducts with a variety of mono and disaccharides .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-Dimethyl-4-chloro-2-pyrazolin-5-one can be determined using various techniques. For example, its melting point can be determined using differential scanning calorimetry .Scientific Research Applications
Antibacterial Activity
The compound has been used in the synthesis of Schiff base ligands , which are known for their antibacterial properties . These ligands have been used in the creation of transition metal complexes that have shown significant antibacterial activity against various bacterial strains .
Antifungal Activity
Schiff bases, which can be derived from this compound, have also been found to have antifungal properties . This makes them valuable in the development of new treatments for fungal infections .
Anti-HIV Activity
Research has shown that Schiff bases can have anti-HIV properties . This suggests that derivatives of “3,4-Dimethyl-4-chloro-2-pyrazolin-5-one” could potentially be used in the development of new anti-HIV drugs .
Anti-Inflammatory Activity
Schiff bases derived from this compound have been found to have anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation .
Anticancer Properties
The compound has been used in the synthesis of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives , which have shown significant anticancer properties . These derivatives have been found to inhibit the growth of various cancer cell lines .
CDK2 Inhibition
The compound has been used in the synthesis of derivatives that have shown significant CDK2 inhibitory activity . CDK2 is a protein kinase that is often overexpressed in cancer cells, and its inhibition is a promising strategy for cancer treatment .
Future Directions
The future directions for research on 3,4-Dimethyl-4-chloro-2-pyrazolin-5-one and related compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, the chemical modulation of the pyrazoline-5-one moiety through the introduction of thiazolidine-4-one rings via a propioanamide chain has been found to greatly influence antioxidant potential .
properties
IUPAC Name |
4-chloro-3,4-dimethyl-1H-pyrazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O/c1-3-5(2,6)4(9)8-7-3/h1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNZPENTCVRFHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C1(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl-4-chloro-2-pyrazolin-5-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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